molecular formula C10H10ClN3 B11453278 1-Phthalazinamine, 4-chloro-N,N-dimethyl- CAS No. 59275-76-2

1-Phthalazinamine, 4-chloro-N,N-dimethyl-

Cat. No.: B11453278
CAS No.: 59275-76-2
M. Wt: 207.66 g/mol
InChI Key: OTRHXNNNQDQJDS-UHFFFAOYSA-N
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Description

1-Phthalazinamine, 4-chloro-N,N-dimethyl- is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of a chloro group and two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phthalazinamine, 4-chloro-N,N-dimethyl- can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorophthalazine with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phthalazinamine, 4-chloro-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Reactions: Formation of substituted phthalazinamines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

1-Phthalazinamine, 4-chloro-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Chloro-N,N-diethyl-1-phthalazinamine
  • 4-Chloro-N,N-dimethylphthalazin-1-amine

Comparison: 1-Phthalazinamine, 4-chloro-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of dimethylamino groups. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of dimethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

59275-76-2

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-N,N-dimethylphthalazin-1-amine

InChI

InChI=1S/C10H10ClN3/c1-14(2)10-8-6-4-3-5-7(8)9(11)12-13-10/h3-6H,1-2H3

InChI Key

OTRHXNNNQDQJDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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